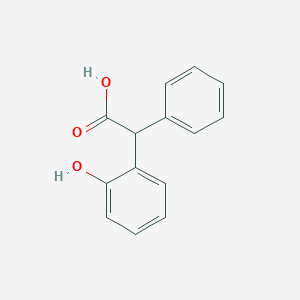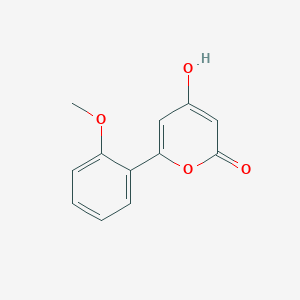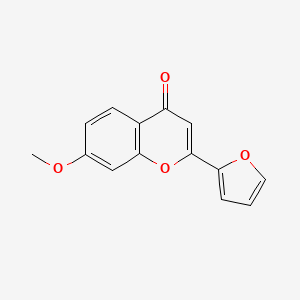![molecular formula C14H10ClN3O2 B13997029 1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-64-3](/img/structure/B13997029.png)
1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is an organic compound that features a chloropyridine moiety attached to an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is reacted with formaldehyde and a secondary amine to form the chloropyridinylmethylamine intermediate.
Indazole Formation: The chloropyridinylmethylamine is then subjected to cyclization with hydrazine derivatives to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Agrochemicals: The compound is investigated for its use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, disrupting normal cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar chloropyridine structure.
Thiacloprid: Another neonicotinoid that targets nicotinic acetylcholine receptors in insects.
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine: A compound with a similar chloropyridine moiety but different functional groups.
Uniqueness
1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to its indazole core, which provides additional sites for functionalization and potential biological activity. This makes it a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Numéro CAS |
920019-64-3 |
|---|---|
Formule moléculaire |
C14H10ClN3O2 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-6-5-9(7-16-12)8-18-11-4-2-1-3-10(11)13(17-18)14(19)20/h1-7H,8H2,(H,19,20) |
Clé InChI |
YHEKEDQXPZMCLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2CC3=CN=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)

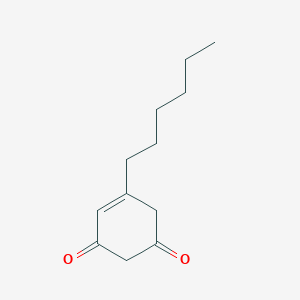
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
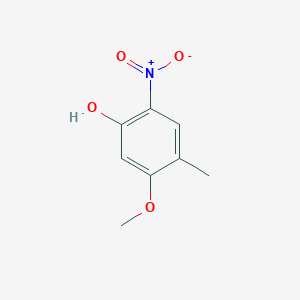
![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)

